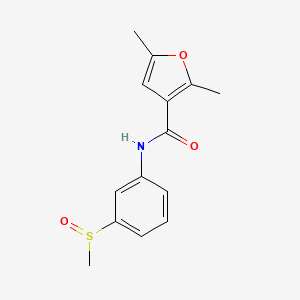
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and pyrimidine rings. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is not fully understood. However, several studies have suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine exhibits potent anticancer and anti-inflammatory effects. The compound has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential effects on neuronal function and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is its potent activity against cancer cells and its potential as an anti-inflammatory agent. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of the compound in other fields such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-4-ethylpyridine-3-carbaldehyde with 3-aminopyridine in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 6-chloropyrimidine-4-ol to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine has been studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent activity against several cancer cell lines and has been studied as a potential anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-2-12-10-15(21-13-6-5-8-17-11-13)20-16(19-12)14-7-3-4-9-18-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGXQCGDEWRDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
